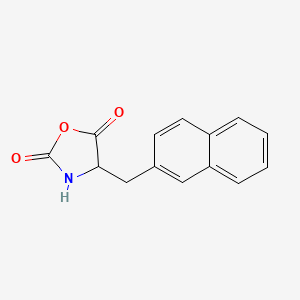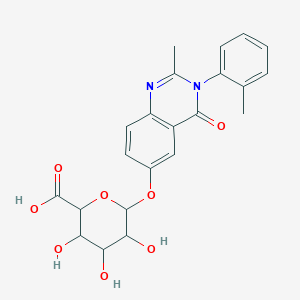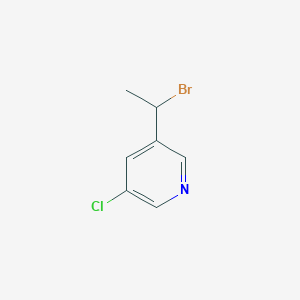
3-(1-Bromoethyl)-5-chloropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(1-Bromoéthyl)-5-chloropyridine est un composé organique appartenant à la classe des pyridines halogénées. Ce composé présente un cycle pyridine substitué par un groupe bromoéthyle en position trois et un atome de chlore en position cinq.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-(1-Bromoéthyl)-5-chloropyridine implique généralement l'halogénation de dérivés de pyridine. Une méthode courante est la bromation du 3-éthyl-5-chloropyridine à l'aide de brome ou d'un agent bromant tel que le N-bromosuccinimide (NBS) dans des conditions contrôlées. La réaction est généralement réalisée dans un solvant inerte comme le dichlorométhane à basse température pour éviter la sur-bromation.
Méthodes de production industrielle
En milieu industriel, la production du 3-(1-Bromoéthyl)-5-chloropyridine peut être mise à l'échelle en optimisant les conditions réactionnelles afin de garantir un rendement et une pureté élevés. Cela peut impliquer des réacteurs à flux continu et des systèmes automatisés pour contrôler avec précision l'ajout de réactifs et maintenir les conditions de température et de pression souhaitées.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(1-Bromoéthyl)-5-chloropyridine subit divers types de réactions chimiques, notamment :
Substitution nucléophile : Le groupe bromoéthyle peut être remplacé par d'autres nucléophiles tels que les amines, les thiols ou les alcoolates.
Oxydation : Le composé peut être oxydé pour former les N-oxydes de pyridine correspondants.
Réduction : Le groupe bromoéthyle peut être réduit en groupe éthyle à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium.
Réactifs et conditions communs
Substitution nucléophile : Des réactifs comme l'azoture de sodium ou le thiolate de potassium dans des solvants aprotiques polaires (par exemple, le diméthylformamide) sont couramment utilisés.
Oxydation : Des agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) sont utilisés.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium dans l'éther anhydre sont utilisés.
Principaux produits formés
Substitution nucléophile : Les produits comprennent le 3-(1-azidoéthyl)-5-chloropyridine ou le 3-(1-thioéthyl)-5-chloropyridine.
Oxydation : Le produit principal est le 3-(1-Bromoéthyl)-5-chloropyridine N-oxyde.
Réduction : Le produit principal est le 3-éthyl-5-chloropyridine.
Applications de la recherche scientifique
Le 3-(1-Bromoéthyl)-5-chloropyridine a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes, y compris les produits pharmaceutiques et les produits agrochimiques.
Biologie : Le composé est étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Il sert de bloc de construction pour le développement de nouveaux médicaments et agents thérapeutiques.
Industrie : Il est utilisé dans la fabrication de produits chimiques et de matériaux spéciaux présentant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du 3-(1-Bromoéthyl)-5-chloropyridine implique son interaction avec diverses cibles moléculaires. Le groupe bromoéthyle peut agir comme un électrophile, réagissant avec des sites nucléophiles dans les molécules biologiques. Cela peut conduire à la formation de liaisons covalentes avec les protéines, l'ADN ou d'autres composants cellulaires, perturbant potentiellement leur fonction normale et conduisant à des effets biologiques.
Applications De Recherche Scientifique
3-(1-Bromoethyl)-5-chloropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: It is used in the manufacture of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(1-Bromoethyl)-5-chloropyridine involves its interaction with various molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially disrupting their normal function and leading to biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(1-Bromoéthyl)-5-fluoropyridine
- 3-(1-Bromoéthyl)-5-méthylpyridine
- 3-(1-Bromoéthyl)-5-iodopyridine
Comparaison
Comparé à ces composés similaires, le 3-(1-Bromoéthyl)-5-chloropyridine est unique en raison de la présence de l'atome de chlore, qui peut influencer sa réactivité et son activité biologique. L'atome de chlore peut affecter les propriétés électroniques du composé, le rendant plus ou moins réactif dans certaines réactions chimiques. De plus, la présence de chlore peut avoir un impact sur la solubilité et la stabilité du composé, qui sont des facteurs importants dans ses applications pratiques.
Propriétés
Formule moléculaire |
C7H7BrClN |
|---|---|
Poids moléculaire |
220.49 g/mol |
Nom IUPAC |
3-(1-bromoethyl)-5-chloropyridine |
InChI |
InChI=1S/C7H7BrClN/c1-5(8)6-2-7(9)4-10-3-6/h2-5H,1H3 |
Clé InChI |
RGQBPDUMZDYYBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CN=C1)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-6-carboxylate](/img/structure/B12287119.png)
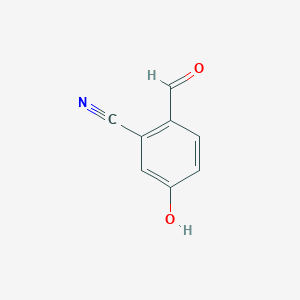
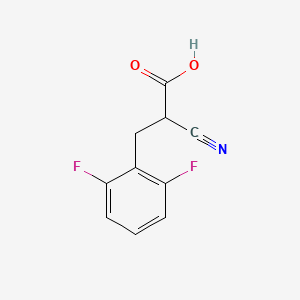
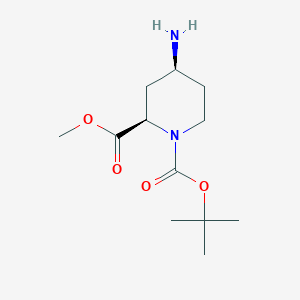
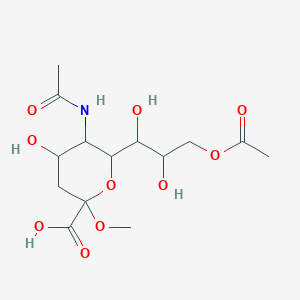
![Ethanol,2,2'-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis-](/img/structure/B12287157.png)
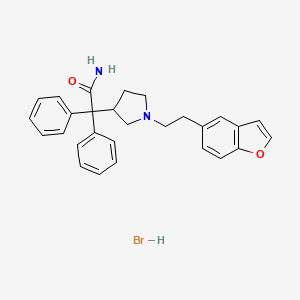
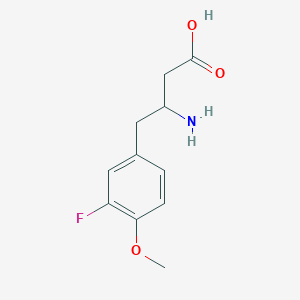
![(3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl) pentanoate](/img/structure/B12287166.png)

![9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12287181.png)
